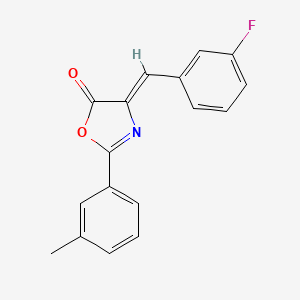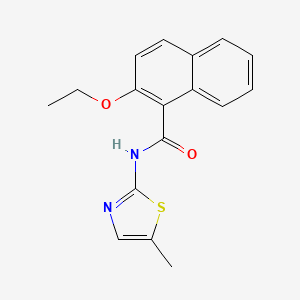![molecular formula C19H12N2O7S B4850133 2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)
2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione
Übersicht
Beschreibung
2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as MNBDQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNBDQ belongs to the class of isoquinoline-1,3(2H)-dione derivatives and has been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of MNBDQ involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is crucial for DNA replication and repair. It works by cutting and rejoining the DNA strands to relieve the tension that arises during these processes. MNBDQ binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MNBDQ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MNBDQ has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-tumor effects. Additionally, MNBDQ has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
MNBDQ has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. MNBDQ has also been shown to have a low toxicity profile, which makes it safe to use in lab experiments. However, MNBDQ has some limitations, including its limited solubility in water and its instability in solution. These limitations may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of MNBDQ. One potential direction is to further investigate its anti-tumor properties in vivo. Another direction is to explore its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further research is needed to understand the mechanism of action of MNBDQ and to optimize its synthesis method for increased yield and purity. Overall, MNBDQ has shown promising results in scientific research and has the potential to be a valuable tool for further studies in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
MNBDQ has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. MNBDQ has also been shown to inhibit the activity of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. MNBDQ has been studied in various cancer cell lines and has shown promising results in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methyl-5-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O7S/c1-11-8-9-13(21(24)25)10-16(11)29(26,27)28-20-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(20)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNWXPWMFKWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)

![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)
![2-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4850088.png)

![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)


![ethyl 6-methyl-3-[(2-thienylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4850154.png)
